![molecular formula C10H9NO2 B2414053 2-[2-(Cyanomethyl)phenyl]acetic acid CAS No. 56066-94-5](/img/structure/B2414053.png)

2-[2-(Cyanomethyl)phenyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

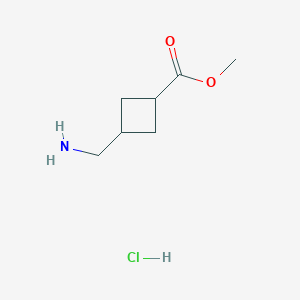

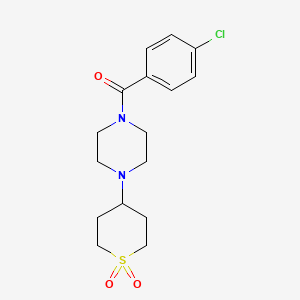

2-[2-(Cyanomethyl)phenyl]acetic acid is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is [2-(cyanomethyl)phenyl]acetic acid . The InChI code for this compound is 1S/C10H9NO2/c11-6-5-8-3-1-2-4-9(8)7-10(12)13/h1-4H,5,7H2,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a melting point of 100-104°C .Aplicaciones Científicas De Investigación

Neuromodulatory Role : Phenylacetic acid, a metabolite of 2-phenylethylamine, acts as a neuromodulator in the nigrostriatal dopaminergic pathway and is involved in the stimulation of dopamine release. Its levels in biological fluids reflect phenyl ethylamine levels and can be indicative of certain affective disorders like depression and schizophrenia. This makes it a potential tool for monitoring these conditions (Mangani et al., 2004).

Forensic Analysis : Phenylacetic acid is a precursor in the illicit synthesis of phenyl-2-propanone, used in clandestine drug laboratories. Differentiating the synthesis routes of phenyl-2-propanone from phenylacetic acid is critical in forensic science (Allen et al., 1992).

Anti-Inflammatory and Analgesic Activities : Derivatives of [(cycloalkylmethyl)phenyl]acetic acid, which includes the structure of 2-[2-(Cyanomethyl)phenyl]acetic acid, have shown potent analgesic, antiinflammatory, and antipyretic properties, making them candidates for developing new anti-inflammatory drugs (Terada et al., 1984).

Synthesis of Chiral Agents : The synthesis of chiral agents like 2-Fluoro-2-phenyl acetic acid from phenylglycine has been studied for its potential applications in creating chiral derivatizing agents. This is significant in the field of stereochemistry (Hamman et al., 1987).

Synthesis of Medicinal Compounds : The compound has been used in the synthesis of medicinal compounds like 4-phenyl-2-butanone, an intermediate in the production of anti-inflammatory drugs and codeine (Zhang, 2005).

Antibacterial Activity : Derivatives like 2-(2-hydroxy phenylimino) acetic acid have been investigated for their ability to inhibit the growth of pathogenic bacteria, suggesting their potential as antibacterial agents (Ewadh et al., 2013).

Electrochemical Applications : In the field of electrochemistry, derivatives of phenylglycine, including 2-[(4-methylbenzoyl) amino] phenyl acetic acid, have been synthesized and used to enhance the pseudocapacitance performance of certain films, indicating potential applications in supercapacitors (Kowsari et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-(cyanomethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-6-5-8-3-1-2-4-9(8)7-10(12)13/h1-4H,5,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCCBEOBXVCQOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2413972.png)

![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2413977.png)

![N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413981.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)

![1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2413990.png)

![N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2413992.png)